An In-depth Technical Guide to the Chemical Properties and Structure of 1-Methoxypentane
An In-depth Technical Guide to the Chemical Properties and Structure of 1-Methoxypentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxypentane (also known as methyl pentyl ether or amyl methyl ether) is an organic compound classified as an aliphatic ether. Its chemical formula is C₆H₁₄O.[1][2] This document provides a comprehensive overview of the chemical properties, structure, synthesis, and spectroscopic data of 1-methoxypentane, intended to serve as a technical resource for professionals in research and development. 1-Methoxypentane is a colorless liquid with a characteristic fruity, ethereal odor.[3] It finds applications as a solvent and has been explored as a potential biofuel component due to its low freezing point and high octane (B31449) rating.[3]
Chemical Structure and Identification
The structure of 1-methoxypentane consists of a linear five-carbon pentyl group bonded to a methoxy (B1213986) group through an ether linkage.
Caption: Molecular structure of 1-methoxypentane.
Table 1: Structural and Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | 1-methoxypentane | [1] |
| Synonyms | Methyl pentyl ether, Amyl methyl ether, Methyl n-amyl ether | [1][4] |
| CAS Number | 628-80-8 | [5] |
| Molecular Formula | C₆H₁₄O | [1][2] |
| SMILES | CCCCCOC | [1] |
| InChI | InChI=1S/C6H14O/c1-3-4-5-6-7-2/h3-6H2,1-2H3 | [1] |
| InChIKey | DBUJFULDVAZULB-UHFFFAOYSA-N | [1] |
Physicochemical Properties
A summary of the key physicochemical properties of 1-methoxypentane is presented in Table 2.
Table 2: Physicochemical Properties of 1-Methoxypentane
| Property | Value | Units | Reference |
| Molecular Weight | 102.17 | g/mol | [1] |
| Boiling Point | 99.4 | °C at 760 mmHg | [3] |
| Density | 0.762 | g/cm³ | [3] |
| Flash Point | 4.5 | °C | [3] |
| Refractive Index | 1.387 | [3] | |
| Vapor Pressure | 44 | mmHg at 25°C | [3] |
| logP (Octanol/Water Partition Coefficient) | 1.9 | [1] | |
| Water Solubility | log₁₀WS: -1.82 (estimated) | mol/L | [6] |
Reactivity and Stability
1-Methoxypentane exhibits reactivity typical of an aliphatic ether. The ether linkage is generally stable but can undergo cleavage under specific conditions.
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Acidic Cleavage : Ethers can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) to yield an alcohol and an alkyl halide. In the case of 1-methoxypentane, this reaction would produce methanol (B129727) and 1-halopentane or pentan-1-ol and a methyl halide, depending on the reaction conditions and the specific acid used.
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Autoxidation : Like many ethers, 1-methoxypentane can react with atmospheric oxygen upon prolonged exposure to light and air to form explosive peroxides. This is a significant safety consideration, and aged samples of ethers should be tested for the presence of peroxides before distillation.
Experimental Protocols
Synthesis of 1-Methoxypentane via Williamson Ether Synthesis
This method is a classic and reliable way to prepare asymmetrical ethers like 1-methoxypentane.
Caption: Workflow for the synthesis of 1-methoxypentane.
Methodology:
-
Alkoxide Formation: In a three-necked flask equipped with a stirrer and a reflux condenser, prepare a solution of sodium pentoxide by reacting 0.25 gram-equivalents of metallic sodium with 1.2 moles of absolute n-pentyl alcohol.
-
Nucleophilic Substitution: To the resulting alkoxide solution, add 0.2 moles of methyl iodide. The mixture is then heated under reflux with continuous stirring for approximately 5 hours, ensuring the exclusion of moisture.
-
Workup and Purification: After the reaction is complete, the crude 1-methoxypentane is distilled directly from the reaction mixture. The distillate, which will contain both the ether and unreacted pentan-1-ol, is then subjected to fractional distillation to separate the desired product. The purity of the fractions can be monitored by measuring the refractive index.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
The ¹H NMR spectrum of 1-methoxypentane is characterized by signals corresponding to the different proton environments in the molecule.
-
A singlet for the methoxy group (-OCH₃) protons.
-
A triplet for the methylene (B1212753) protons adjacent to the ether oxygen (-OCH₂-).
-
Multiplets for the other methylene groups in the pentyl chain.
-
A triplet for the terminal methyl group (-CH₃) of the pentyl chain.
A study of the ¹H NMR spectrum in cyclohexane (B81311) shows the signal for the α-protons (the methylene group adjacent to the ether oxygen) as a distinct triplet.[8]
Table 3: Predicted ¹H NMR Chemical Shifts for 1-Methoxypentane
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -OCH₃ | ~3.3 | Singlet |
| -OCH₂- | ~3.4 | Triplet |
| -CH₂-CH₂-O- | ~1.5-1.6 | Multiplet |
| -CH₂-CH₂-CH₃ | ~1.3-1.4 | Multiplet |
| -CH₂-CH₃ | ~0.9 | Triplet |
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum of 1-methoxypentane will show six distinct signals, one for each unique carbon atom.
Table 4: Predicted ¹³C NMR Chemical Shifts for 1-Methoxypentane
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -OCH₃ | ~58 |
| -OCH₂- | ~72 |
| -CH₂-CH₂-O- | ~30 |
| -CH₂-CH₂-CH₃ | ~22 |
| -CH₂-CH₃ | ~28 |
| -CH₃ | ~14 |
Infrared (IR) Spectroscopy
The IR spectrum of 1-methoxypentane will display characteristic absorption bands for the ether functional group and the alkyl chain.
Table 5: Characteristic IR Absorption Bands for 1-Methoxypentane
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 2850-3000 | C-H stretch | Alkane |
| 1450-1470 | C-H bend | Alkane |
| 1090-1150 | C-O stretch | Ether |
Mass Spectrometry
The mass spectrum of 1-methoxypentane will show a molecular ion peak (M⁺) at m/z = 102. The fragmentation pattern will be characteristic of an aliphatic ether, with common fragments arising from the cleavage of C-O and C-C bonds. The base peak is often observed at m/z = 45, corresponding to the [CH₂=OCH₃]⁺ ion.
Safety and Handling
1-Methoxypentane is a flammable liquid and should be handled with appropriate safety precautions.[5]
Table 6: GHS Hazard Information
| Hazard | Classification |
| Flammable Liquids | Category 2 |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Eye Irritation | Category 2A (Causes serious eye irritation) |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (May cause respiratory irritation) |
Precautionary Statements:
-
Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.
-
Keep container tightly closed.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store in a well-ventilated place. Keep cool.
As with all ethers, care should be taken to avoid the formation of explosive peroxides during storage. It is recommended to store 1-methoxypentane in a cool, dark place and to test for the presence of peroxides before heating or distillation.
References
- 1. Ether, methyl pentyl | C6H14O | CID 69412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Cas 628-80-8,1 -Methoxypentane | lookchem [lookchem.com]
- 4. 1-methoxypentane [stenutz.eu]
- 5. 628-80-8 CAS MSDS (1-METHOXYPENTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Pentane, 1-methoxy- (CAS 628-80-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Kinetics of the gas-phase thermal decompositions of 1-methoxy-1-methylcyclopropane and cis- and trans-1-methoxy-2-methylcyclopropane - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
